4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-methoxyphenoxy)acetate
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Overview
Description
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-methoxyphenoxy)acetate is a complex organic compound that belongs to the class of chromen derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-methoxyphenoxy)acetate typically involves multiple steps. One common method starts with the Pechmann condensation of resorcinol and ethyl-2-oxocyclopentacarboxylate in the presence of sulfuric acid to form the hydroxycoumarin intermediate . This intermediate is then alkylated with ethylbromoacetate in acetone in the presence of potassium carbonate to yield the ethyl ester . The ester is subsequently saponified using sodium hydroxide in aqueous propanol-2, followed by acidolysis to form the corresponding acid . The final step involves the condensation of the acid with 4-methoxyphenoxyacetate using dicyclohexylcarbodiimide (DCC) as the condensing agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions, scaling up the process, and ensuring purity and yield, would apply.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-methoxyphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols.
Scientific Research Applications
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-methoxyphenoxy)acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-methoxyphenoxy)acetate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to physiological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-1,2,3,4-tetrahydrocyclopenta[c]chromen-4-one: Known for its anti-inflammatory and neuroprotective properties.
8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-methylphenyl)sulfonylamino (phenyl)acetate: Exhibits similar biological activities but with different potency and selectivity.
(3Beta)-Cholest-5-en-3-yl (6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate: Used in studies related to cholesterol metabolism.
Uniqueness
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-methoxyphenoxy)acetate is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its combination of a chromen core with a methoxyphenoxyacetate moiety allows for diverse chemical modifications and interactions with various biological targets.
Properties
Molecular Formula |
C21H18O6 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-(4-methoxyphenoxy)acetate |
InChI |
InChI=1S/C21H18O6/c1-24-13-5-7-14(8-6-13)25-12-20(22)26-15-9-10-17-16-3-2-4-18(16)21(23)27-19(17)11-15/h5-11H,2-4,12H2,1H3 |
InChI Key |
SZQDPJDYVXJVBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)OC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3 |
Origin of Product |
United States |
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